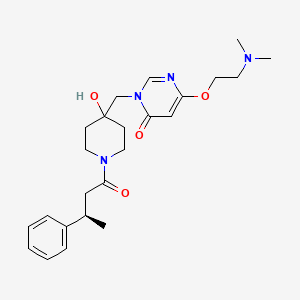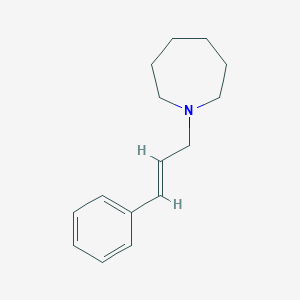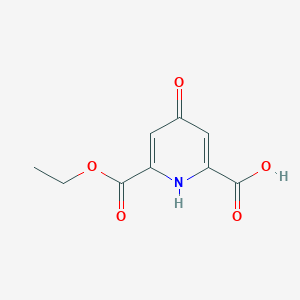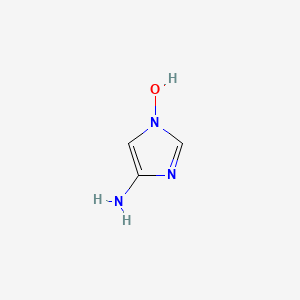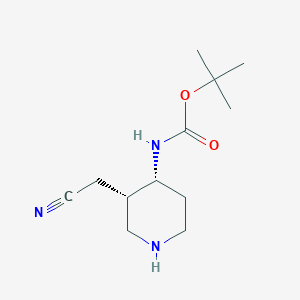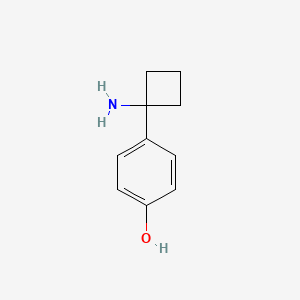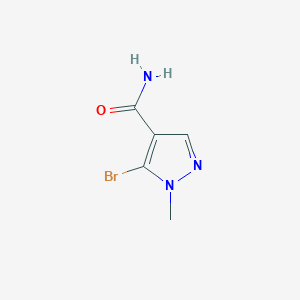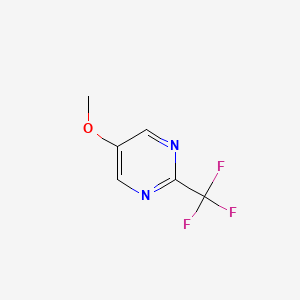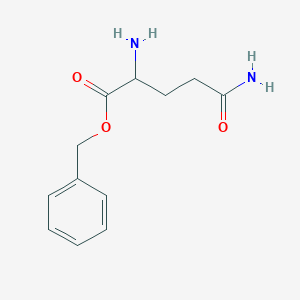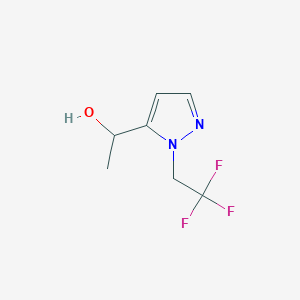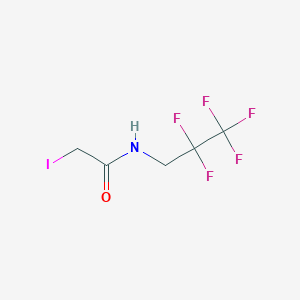
Isoxazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazol-4(5H)-one is a heterocyclic compound characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isoxazol-4(5H)-one can be synthesized through several methods. One common approach involves the cyclization of β-ketoesters or β-ketonitriles with hydroxylamine. This reaction typically proceeds under mild conditions and yields the desired isoxazole ring . Another method involves the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by condensation with thiourea in acetonitrile .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using readily available starting materials such as β-ketoesters and hydroxylamine. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis may also be utilized to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Isoxazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroisoxazole derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, dihydroisoxazoles, and other heterocyclic compounds with potential biological activity .
Applications De Recherche Scientifique
Isoxazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: The compound is used in the development of pharmaceuticals targeting various diseases, such as influenza and cancer.
Industry: this compound is utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of Isoxazol-4(5H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives act as inhibitors of viral nucleoproteins, thereby preventing viral replication. The compound’s effects are mediated through pathways involving nucleophilic attack, radical formation, and cycloaddition reactions.
Comparaison Avec Des Composés Similaires
Isoxazol-4(5H)-one can be compared with other similar heterocyclic compounds, such as:
Isoxazole: Both compounds share the isoxazole ring structure but differ in their oxidation states and substituents.
Dihydroisoxazole: This compound is a reduced form of this compound and exhibits different chemical reactivity and biological activity.
Benzisoxazole: This compound contains a fused benzene ring, which imparts unique properties compared to this compound.
This compound stands out due to its versatility in chemical synthesis and its broad range of applications in various scientific fields.
Propriétés
Formule moléculaire |
C3H3NO2 |
|---|---|
Poids moléculaire |
85.06 g/mol |
Nom IUPAC |
1,2-oxazol-4-one |
InChI |
InChI=1S/C3H3NO2/c5-3-1-4-6-2-3/h1H,2H2 |
Clé InChI |
JGRCHNVLXORPNM-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C=NO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




